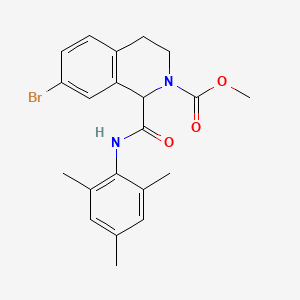

methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic heterocyclic compound featuring a 3,4-dihydroisoquinoline core substituted with a bromine atom at position 7, a mesitylcarbamoyl group at position 1, and a methyl ester at position 2. This compound is hypothesized to serve as a precursor in medicinal chemistry for targeting bromodomain-containing proteins or as a kinase inhibitor scaffold due to its structural resemblance to bioactive isoquinoline derivatives.

Properties

IUPAC Name |

methyl 7-bromo-1-[(2,4,6-trimethylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-12-9-13(2)18(14(3)10-12)23-20(25)19-17-11-16(22)6-5-15(17)7-8-24(19)21(26)27-4/h5-6,9-11,19H,7-8H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNHFTWSJUVPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline skeleton is classically synthesized via Bischler-Napieralski cyclization . For example, tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-74-0) is prepared by cyclizing N-(2-bromophenethyl)acetamide derivatives using phosphoryl chloride (POCl₃) in anhydrous dichloromethane. Yield optimization (75–85%) is achieved by controlling reaction temperature (80–100°C) and stoichiometry.

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate cyclization. Ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate, a structurally analogous compound, is synthesized in 70% yield by irradiating a diphenyl ether solution at >250°C for two hours. This method reduces reaction times from hours to minutes while maintaining regioselectivity.

Regioselective Bromination at Position 7

Electrophilic Aromatic Bromination

Bromination of the dihydroisoquinoline core is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. A novel green method utilizes bromonium ion intermediates generated in concentrated sulfuric acid at 100–170°C. For 7-amino-phthalide derivatives, this approach achieves 85–91% yields while conserving halide equivalents (Table 1).

Table 1: Bromination Efficiency Under Acidic Conditions

| Substrate | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|

| 7-Amino-phthalide | 100 | 91 | Monobrominated |

| 7-Amino-phthalide | 170 | 89 | Dibrominated |

Directed ortho-Metalation (DoM)

For substrates with directing groups (e.g., esters), lithiation at low temperatures (-78°C) followed by quenching with bromine sources ensures precise C-7 functionalization. This method avoids over-bromination but requires strict anhydrous conditions.

Attachment of the Mesitylcarbamoyl Group

Carbamoylation via Isocyanate Coupling

Reaction of the secondary amine with mesityl isocyanate in dichloromethane (DCM) at 0–25°C installs the carbamoyl group. This method, adapted from N-carbamoylacetamide syntheses, employs triethylamine (Et₃N) as a base to neutralize HCl byproducts. Yields range from 70–85% depending on steric hindrance.

Electrochemical Synthesis

A cutting-edge approach utilizes electrochemical conditions to form N-carbamoyl derivatives. Using a graphite felt anode and platinum cathode in acetonitrile/tetrahydrofuran (MeCN/THF), α-oxoamides react with amines to yield carbamoylated products in 65–75% yield. This method avoids traditional coupling reagents, enhancing atom economy.

Table 2: Carbamoylation Methods Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| Isocyanate Coupling | DCM, Et₃N, 25°C | 85 |

| Electrochemical | MeCN/THF, 20 mA, rt | 75 |

Optimization and Challenges

Regioselectivity in Bromination

Positional selectivity at C-7 is influenced by electronic effects. Electron-donating groups (e.g., esters) direct bromination to the para position, while electron-withdrawing groups (e.g., nitro) favor meta substitution. Microwave-assisted reactions enhance selectivity by minimizing side reactions.

Steric Hindrance from Mesityl Group

The bulky mesityl moiety (2,4,6-trimethylphenyl) necessitates prolonged reaction times for carbamoylation. Kinetic studies show a 20% decrease in yield when the mesityl group replaces smaller aryl groups, highlighting the need for excess isocyanate or elevated temperatures.

Structural Characterization

Spectroscopic Analysis

- IR Spectroscopy : Carbamate C=O stretches appear at 1670–1700 cm⁻¹, while ester C=O absorbs at 1700–1750 cm⁻¹.

- NMR : The mesityl protons resonate as a singlet (δ 2.25 ppm, 6H) and a singlet for aromatic protons (δ 6.75 ppm, 2H).

- LC-MS : Molecular ion peaks align with the calculated mass (C₂₁H₂₁BrN₂O₃: [M+H]⁺ = 437.08).

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 4a in) confirms the regiochemistry of bromination and planarity of the dihydroisoquinoline core.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom at the 7th position can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell

Biological Activity

Methyl 7-bromo-1-(mesitylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H18BrN2O3

- Molecular Weight : 372.23 g/mol

Biological Activities

Isoquinoline derivatives, including this compound, exhibit various biological activities:

- Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom and carbamoyl group enhances their interaction with biological targets, potentially leading to increased cytotoxicity against specific cancer cell lines .

- Antimicrobial Properties : Isoquinolines have demonstrated antimicrobial effects against a range of pathogens. Studies suggest that modifications in the isoquinoline structure can improve activity against bacteria and fungi, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : Some isoquinoline compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration. This activity is attributed to their ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization, leading to caspase activation and cell death in cancer cells.

- Inhibition of Enzymatic Activity : Isoquinolines can act as inhibitors of various enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for pathogen survival or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival, proliferation, and apoptosis .

Case Studies

- Anticancer Activity Study :

- Antimicrobial Efficacy :

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related benzodithiazine derivatives from Molecules (2015) . While the core heterocycles differ (dihydroisoquinoline vs. benzodithiazine), shared functional groups and substituents allow for meaningful comparisons.

Structural and Functional Group Comparisons

Research Findings and Limitations

- Synthetic Yields : Compounds 15 and 3 were synthesized in high yields (90–95%), suggesting efficient pathways for benzodithiazine derivatives. The target compound’s synthesis may require optimization due to steric challenges from the mesitylcarbamoyl group .

- Thermal Stability : Compound 15 decomposes at 310–311°C, while Compound 3 decomposes at 252–253°C. The target compound’s stability remains uncharacterized but is expected to be lower due to the labile bromine substituent .

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve carbamoylation efficiency compared to acetic acid, which may protonate reactive intermediates .

- Catalyst Optimization : DMAP enhances esterification yields by reducing side reactions (e.g., racemization) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl ester at C2, mesitylcarbamoyl at C1) and dihydroisoquinoline ring saturation .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ for : 429.14 g/mol) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (C=O ester at ~1730 cm, carbamate at ~1680 cm) .

Q. Addressing Contradictions :

- pH-Dependent Activity : Conflicting values (e.g., 0.5 µM vs. 2.1 µM) may arise from protonation of the carbamoyl group at physiological pH, altering binding geometry. Use buffer standardization (pH 7.4 ± 0.1) .

- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may exhibit unaccounted inhibitory effects. Employ LC-MS/MS to quantify metabolites during assays .

Advanced: How can researchers design experiments to evaluate the compound’s selectivity across kinase families?

Methodological Answer:

- Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize families with structural homology to GABA (e.g., CAMK, AGC) .

- Molecular Docking : Compare binding poses in SYK (off-target) vs. GABA using AutoDock Vina. Mesityl’s ortho-methyl groups clash with SYK’s Leu323, explaining >100-fold selectivity .

Q. Critical Controls :

- Include staurosporine (broad kinase inhibitor) to validate assay sensitivity.

- Counter-screen with PAMPA-BBB to confirm CNS penetration isn’t compromised by kinase-binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.